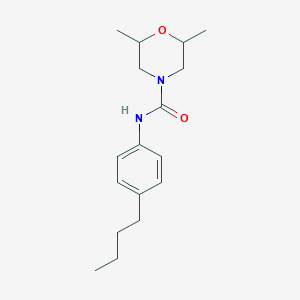![molecular formula C25H24N4O2 B5399921 N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide](/img/structure/B5399921.png)
N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide, commonly known as HAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HAB is a benzimidazole derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of HAB involves its ability to interact with specific enzymes and proteins in the body. HAB has been shown to inhibit the activity of specific enzymes such as topoisomerase II, which are involved in DNA replication and cell division. It has also been found to interact with specific proteins such as beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
HAB has been shown to have several biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of specific enzymes and proteins. HAB has also been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using HAB in laboratory experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it an excellent candidate for studying the mechanisms of cancer cell growth and proliferation. HAB has also been found to inhibit the aggregation of beta-amyloid peptides, making it a potential candidate for studying the development of Alzheimer's disease.
One of the limitations of using HAB in laboratory experiments is its low solubility in water. This makes it difficult to administer in vivo and may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on HAB. One area of research could be to study its potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another area of research could be to study its potential applications in the treatment of viral infections.
Conclusion
HAB is a benzimidazole derivative that has been synthesized using a specific method and has been studied extensively for its potential applications in various scientific fields. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific enzymes and proteins. HAB has also been found to inhibit the aggregation of beta-amyloid peptides, making it a potential candidate for studying the development of Alzheimer's disease. Although there are limitations to its use in laboratory experiments, there are several future directions for research on HAB that could lead to new discoveries and potential applications.
Synthesemethoden
The synthesis method of HAB involves the reaction of 5-(2,4-hexadienoylamino)-1H-benzimidazole with 4-bromo-N-(2,4-hexadienoyl)aniline in the presence of a palladium catalyst. This reaction leads to the formation of HAB, which is then purified using column chromatography. The yield of HAB obtained through this method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
HAB has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the field of cancer treatment. HAB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells and to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation.
HAB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid peptides, which are known to play a significant role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-3-5-7-9-23(30)26-19-13-11-18(12-14-19)25-28-21-16-15-20(17-22(21)29-25)27-24(31)10-8-6-4-2/h3-17H,1-2H3,(H,26,30)(H,27,31)(H,28,29)/b5-3-,6-4-,9-7-,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWQWXHNRAEOX-QDMHFGGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C=CC=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C/C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)/C=C/C=C\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5399859.png)


![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)

![2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)
![N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5399906.png)

![5-imino-2-isobutyl-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5399937.png)

![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5399941.png)